(S)-2,3-Diamino-2-benzylpropanoic acid
Description
Overview of α,β-Diamino Acid Structural Motifs in Chemical Biology
α,β-Diamino acids are a class of non-proteinogenic amino acids that feature amino groups on both the alpha (α) and beta (β) carbon atoms of their molecular structure. ucm.esnih.gov This arrangement distinguishes them from the 20 common proteinogenic α-amino acids, which only have a single α-amino group. The presence of the additional β-amino group imparts unique conformational properties and functional capabilities. nih.gov
In the realm of chemical biology, α,β-diamino acid motifs are integral components of numerous biologically active natural products, including antibiotics and siderophores. ucm.esnih.govnih.gov For instance, L-2,3-diaminopropionic acid (L-Dap), a simple α,β-diamino acid, serves as a crucial precursor in the biosynthesis of viomycin, a potent antibiotic, and staphyloferrin B, a siderophore used by Staphylococcus aureus for iron acquisition. nih.gov These natural products highlight the evolutionary significance of the α,β-diamino acid scaffold in creating molecules with potent biological functions. Furthermore, these compounds are key building blocks for peptidomimetics, which are molecules that mimic the structure and function of peptides, often with enhanced stability or activity. nih.gov
Importance of Chiral Diamino Acids in Advanced Organic Synthesis and Medicinal Chemistry
The presence of two or more stereocenters in many α,β-diamino acids makes their chiral forms particularly valuable in both advanced organic synthesis and medicinal chemistry. researchgate.net Chiral vicinal diamines (where the amino groups are on adjacent carbons) are highly sought-after building blocks and ligands for asymmetric catalysis. acs.orgsigmaaldrich.com In asymmetric synthesis, these chiral diamines can be used to create catalysts that direct a chemical reaction to preferentially form one enantiomer (a non-superimposable mirror image) of a product over the other. This level of control is critical in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. scielo.br
In medicinal chemistry, the incorporation of chiral diamino acids into drug candidates can lead to compounds with improved efficacy and specificity. The vicinal diamine motif is found in a variety of biologically active molecules. acs.org The ability to synthesize these chiral structures in a stereoselective manner is a significant challenge and an active area of research in organic chemistry. researchgate.netacs.org Successful methods often involve complex, multi-step syntheses or the use of sophisticated catalytic systems to control the stereochemistry at each chiral center. nih.gov
Specific Focus on (S)-2,3-Diamino-2-benzylpropanoic Acid within the α-Alkyl-β-Diamino Acid Class
This compound is a specific and structurally complex member of the α,β-diamino acid family. It belongs to the subclass of α-alkyl-α,β-diamino acids, which are characterized by an additional alkyl (in this case, benzyl) substituent on the α-carbon. This substitution creates a chiral quaternary carbon center, adding a significant layer of synthetic complexity. nih.gov
The structure of this compound features:
A propanoic acid backbone.
An amino group at the α-position (C2).
An amino group at the β-position (C3).
A benzyl (B1604629) group at the α-position (C2).
A defined stereochemistry at the α-carbon, designated as (S).
The synthesis of molecules with contiguous stereocenters, especially a chiral quaternary center, is a formidable challenge in organic chemistry. nih.gov Methods to achieve this often rely on stereoselective Mannich-type reactions or other advanced asymmetric methodologies. nih.govnih.gov While specific research dedicated exclusively to this compound is not widely documented, its structure suggests potential applications analogous to other α,α-disubstituted α,β-diamino acids. These applications include its use as a constrained building block in peptide synthesis to induce specific secondary structures or as a scaffold for creating novel ligands and pharmaceutical agents. rsc.org The presence of the benzyl group provides lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of a parent molecule.
Table 1: Properties of the Parent Compound DL-2,3-Diaminopropionic acid monohydrochloride Note: Data for the specific this compound is not readily available. The table below lists properties for a related, simpler parent compound.
Data sourced from Sigma-Aldrich for DL-2,3-Diaminopropionic acid monohydrochloride. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-(aminomethyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H14N2O2/c11-7-10(12,9(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7,11-12H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
WCGBOVIVHQKNAO-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@](CN)(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)(C(=O)O)N |
Origin of Product |
United States |
Stereochemical Characterization and Absolute Configuration of S 2,3 Diamino 2 Benzylpropanoic Acid
Impact of Stereochemistry on Synthetic Utility and Chiral Recognition
The well-defined (S)-configuration at the C-2 position of 2,3-Diamino-2-benzylpropanoic acid has significant implications for its use in synthesis and its ability to participate in chiral recognition processes.
Synthetic Utility:
As a chiral building block, (S)-2,3-Diamino-2-benzylpropanoic acid is a valuable starting material for the synthesis of more complex chiral molecules, such as peptidomimetics, constrained peptides, and other biologically active compounds. The fixed stereochemistry at the α-carbon allows for the stereocontrolled introduction of new functionalities at the two amino groups and the carboxylic acid. This is crucial in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
The presence of the benzyl (B1604629) group provides both steric bulk and lipophilicity, which can influence the conformational preferences of molecules incorporating this amino acid. This can be exploited in the design of peptide-based drugs to create specific secondary structures, such as turns or helices, which are often essential for binding to biological targets.
Chiral Recognition:
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. biosynth.comrsc.orgmdpi.com The defined stereochemistry of this compound makes it a candidate for use as a chiral selector in separation techniques or as a component in chiral sensors.
Chiral Chromatography: Derivatives of this amino acid could be immobilized onto a stationary phase for use in chiral High-Performance Liquid Chromatography (HPLC) to separate racemic mixtures of other compounds. The differential interactions (e.g., hydrogen bonding, π-π stacking with the benzyl group) between the chiral stationary phase and the enantiomers of the analyte lead to different retention times, allowing for their separation. The enantiomers of a related compound, (2S, 9S)-diamino-2,9-dibenzyldeca-4,6-diynedioic acid, have been successfully separated using chiral HPLC. rsc.orgnih.gov
Molecular Recognition: The specific three-dimensional arrangement of the amino and carboxylic acid groups, along with the benzyl substituent, can lead to highly specific binding interactions with other chiral molecules. This is the basis for its potential role in the development of chiral catalysts or as a ligand in asymmetric metal catalysis, where the chiral ligand-metal complex selectively catalyzes the formation of one enantiomer of a product.
Table 2: Implications of Stereochemistry
| Aspect | Impact of (S)-Configuration |
|---|---|
| Synthetic Chemistry | Enables the synthesis of enantiomerically pure complex molecules and peptidomimetics with defined three-dimensional structures. |
| Medicinal Chemistry | Crucial for the development of stereospecific drugs, where biological activity is often dependent on a single enantiomer. |
| Chiral Separation | Can be used as a chiral selector in chromatography to resolve racemic mixtures of other compounds. rsc.orgnih.gov |
| Asymmetric Catalysis | Can act as a chiral ligand for metal catalysts, promoting the formation of a specific enantiomer in a chemical reaction. |
Advanced Synthetic Methodologies for S 2,3 Diamino 2 Benzylpropanoic Acid and Analogues
Stereoselective Alkylation Strategies
Stereoselective alkylation is a cornerstone for constructing the quaternary α-carbon present in (S)-2,3-diamino-2-benzylpropanoic acid and its analogues. These methods aim to control the three-dimensional arrangement of atoms at the newly formed stereocenter with high precision.
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org Derived from readily available natural sources like amino acids or terpenes, these auxiliaries are essential tools for building complex molecules. nih.gov The principle involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary for potential recovery. wikipedia.org
Prominent examples of chiral auxiliaries that have revolutionized asymmetric synthesis include Evans' oxazolidinones, Corey's 8-phenylmenthol, and Oppolzer's camphorsultam. wikipedia.orgnih.govresearchgate.net These have been successfully applied in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netspringerprofessional.de For instance, the use of a chiral serine equivalent as a building block has been demonstrated in the synthesis of α-benzylserine via a diastereoselective lithium enolate alkylation, proceeding with total retention of configuration. nih.gov An efficient enantioselective synthesis of (S)-α-alkyl-α,β-diaminopropionic acids has also been achieved through the asymmetric phase-transfer catalytic alkylation of an N(1)-Boc-2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl ester using a chiral quaternary ammonium (B1175870) catalyst, yielding products with 93-98% enantiomeric excess. nih.gov
A sophisticated strategy for synthesizing β²,²-amino acids, which are analogues bearing a quaternary α-stereocenter, involves the use of isoserine derivatives transformed into rigid bicyclic scaffolds. researchgate.netnih.gov This methodology leverages the conformational constraints of the bicyclic system to direct the stereochemical course of subsequent reactions. researchgate.net These bicyclic N,O-acetals serve as excellent chiral building blocks for asymmetric transformations like diastereoselective alkylation at the α-position. nih.gov
Chiral bicyclic N,O-acetal isoserine derivatives are synthesized through an acid-catalyzed tandem N,O-acetalization/intramolecular transcarbamoylation reaction. nih.govresearchgate.net This cascade reaction typically occurs between a protected L-isoserine and a tetramethoxyalkane, such as 2,2,3,3-tetramethoxybutane. nih.gov The thermodynamic stability of the resulting diastereoisomers is governed by a delicate balance of steric interactions among the functional groups, which ultimately controls the experimental product distribution. nih.govresearchgate.net Slight variations in the substrate, such as using non-natural amino acid analogues like allo-threonine or α-methylserine, can significantly impact the thermodynamical stability of the isomers and affect the stereochemical outcome. researchgate.net
The rigid bicyclic N,O-acetal scaffolds derived from isoserine undergo highly diastereoselective alkylation at the α-position. nih.govresearchgate.net A key feature of this process is that it can proceed with either retention or inversion of the original configuration, depending on the relative configuration of the stereocenters within the starting bicyclic system. researchgate.netnih.gov The reaction involves the formation of a highly pyramidalized chiral enolate. nih.gov Quantum mechanical calculations have shown that alkylation preferentially occurs from the concave face of the scaffold, a pathway favored due to minimized torsional and steric interactions. nih.govresearchgate.net This method provides access to a range of enantiopure α-alkylisoserine derivatives. researchgate.net
Table 1: General Procedure for Diastereoselective Alkylation of Bicyclic N,O-Acetals nih.gov This table is interactive. Click on the headers to sort.
| Step | Procedure | Reagents/Conditions |
|---|---|---|
| 1 | Dissolution | The bicyclic N,O-acetal is dissolved in dry THF under an inert atmosphere. |
| 2 | Addition of Additive | HMPA is added to the solution. |
| 3 | Cooling | The mixture is cooled to -78 °C. |
| 4 | Addition of Alkylating Agent | The desired alkylating agent (e.g., benzyl (B1604629) bromide) is added. |
| 5 | Deprotonation | A strong base, such as LHMDS, is added dropwise to form the enolate. |
| 6 | Quenching | After a short period (e.g., 5 minutes), the reaction is quenched with a saturated aqueous NH₄Cl solution. |
| 7 | Workup | The mixture is warmed to room temperature and extracted with an organic solvent like Et₂O. |
Following the successful stereoselective alkylation, the resulting α-alkylisoserine derivatives can be further elaborated. A powerful method involves converting the derivative into a five-membered cyclic sulfamidate. researchgate.net These cyclic sulfamidates are highly reactive electrophilic scaffolds. acs.org The key step is the regioselective nucleophilic ring-opening of this quaternary sulfamidate. researchgate.net This approach allows for the introduction of diverse functionalities, leading to various types of enantiopure β²,²-amino acids, such as α-benzyl-α-heterofunctionalized-β-alanines. researchgate.net The nucleophilic attack on the quaternary center proceeds with a total inversion of configuration. acs.org This strategy has been successfully used to synthesize complex molecules, including mixed α/β-peptides and thioglyco-α/β-conjugates. acs.org
Application of Isoserine Derivatives and Bicyclic N,O-Acetals
Biocatalytic and Chemo-Enzymatic Approaches
Biocatalytic and chemo-enzymatic methods offer significant advantages in asymmetric synthesis, including high selectivity and mild, environmentally friendly reaction conditions. researchgate.net These approaches utilize enzymes, either isolated or in whole cells, to catalyze key stereoselective transformations. researchgate.net
A chemo-enzymatic strategy can be employed for the synthesis of enantiomerically enriched compounds by identifying a central chiral building block that can be prepared via an enzymatic process. nih.gov For example, lipase-catalyzed kinetic resolution or alcohol dehydrogenase (ADH)-catalyzed biotranshydrogenation can produce highly enantiopure intermediates. nih.gov In a related field, ADHs have been used in a dynamic kinetic resolution process to prepare chiral α-alkyl-β-hydroxy amides from racemic α-alkyl-β-keto amides, generating two chiral centers simultaneously with high stereocontrol. researchgate.net
While direct biocatalytic routes to this compound are not extensively documented, related chemo-catalytic methods highlight the potential of catalyst-driven asymmetric synthesis. For instance, the Rh-DuPhos-catalyzed asymmetric hydrogenation of α,β-diamidoacrylates provides a highly efficient and enantioselective pathway to chiral α,β-diaminopropanoic acid derivatives. nih.gov This method involves the binding of the olefin and α-amide carbonyl group to the metal catalyst, which directs the enantioselective hydrogenation. nih.gov Another chemo-enzymatic approach involves using enzymes like Sortase A for site-specific modification, followed by a chemical "click" reaction to attach a payload, a technique developed for creating homogeneous antibody-drug conjugates. nih.gov
Pyridoxal 5'-Phosphate (PLP)-Dependent Enzyme Catalysis
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme involved in a vast number of enzymatic reactions concerning amino acid metabolism, including transamination, decarboxylation, and racemization. slideshare.netwikipedia.orgresearchgate.net PLP-dependent enzymes operate through the formation of a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site. nih.govosti.gov An incoming amino acid substrate displaces the lysine to form a new external aldimine, which is central to all subsequent transformations. wikipedia.orgnih.gov The electrophilic nature of the PLP cofactor allows it to act as an "electron sink," stabilizing carbanionic intermediates formed during the reaction. osti.gov
Recently, the scope of PLP-dependent enzymes has been expanded to catalyze stereoselective Mannich-type reactions, providing a direct route to unprotected α,β-diamino acids. nih.govnih.gov This has been achieved by engineering these enzymes to facilitate the reaction between free α-amino acids (as Mannich donors) and imines. nih.gov This biocatalytic approach is significant as it can generate complex structures, including α,α-disubstituted α,β-diamino acids with adjacent stereocenters, in a single, atom-economical step. nih.govnih.gov The general mechanism for PLP-dependent β-substitution involves the formation of an external aldimine, deprotonation at the Cα to create a quinonoid intermediate, elimination of a leaving group to form a 2-aminoacrylate intermediate, and finally, nucleophilic attack on this intermediate. acs.org
In the context of synthesizing α-substituted β-diamino acids, an engineered PLP-dependent enzyme could utilize an α-substituted amino acid like α-benzylglycine as the donor, reacting with an appropriate imine to yield the desired product with high stereocontrol. The biosynthesis of L-2,3-diaminopropionic acid (L-Dap), a precursor to antibiotics, involves the PLP-dependent enzyme SbnA, which uses O-phospho-L-serine and L-glutamate as substrates. nih.gov This highlights the potential of PLP-dependent enzymes in constructing diamino acid frameworks.
Asymmetric Mannich-Type Reactions for α,β-Diamino Acid Production
The catalytic asymmetric direct Mannich reaction is a powerful strategy for the stereocontrolled synthesis of α,β-diamino acid derivatives. rsc.org This method allows for the simultaneous creation of two adjacent stereocenters and the modular construction of the carbon backbone, making it a highly efficient and atom-economical approach. nih.gov The reaction involves the addition of a nucleophile, typically an enolate or enolate equivalent of a glycine (B1666218) derivative, to an imine. rsc.orgresearchgate.net
Significant progress has been made in developing both organometallic and purely organic chiral catalysts to control the diastereo- and enantioselectivity of the Mannich reaction. rsc.org These catalytic systems have proven effective for assembling both syn- and anti-α,β-diamino acid derivatives, including those possessing a challenging α-tetrasubstituted carbon stereocenter. rsc.orgresearchgate.net
One practical approach involves the use of a chiral Ni(II) complex of glycine reacting with N-tosyl imines. rsc.org This method, catalyzed by a base like triethylamine (B128534) (Et3N) in DMF, yields syn-(2R,3S)-α,β-diamino acids after decomposition of the intermediate complex with acid. rsc.orgtudublin.ie The use of a chiral auxiliary, (R)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB), guides the stereochemical outcome of the reaction. rsc.org This methodology is robust and has been successfully applied to the large-scale preparation of various α,β-diamino acids. rsc.org
| Catalyst/Auxiliary | Reactants | Product Configuration | Key Features |
| Chiral Ni(II) complex with (R)-BPB | Glycine, N-tosyl imines | syn-(2R,3S) | General, mild conditions, suitable for multi-gram scale. rsc.org |
| Chiral Copper(I) complexes | Imines of glycine esters, imines | Optically active | High diastereo- and enantioselectivity. researchgate.net |
| Organocatalysts | Nitromethane, ketone-derived imines | Enantiopure β-nitroamines | Allows construction of a fully substituted carbon atom. researchgate.net |
Development of Versatile Biocatalytic Cascades for Unprotected α,β-Diamino Acids
Multi-enzyme biocatalytic cascades offer an elegant and efficient means to synthesize complex molecules like non-standard amino acids from simple precursors. digitellinc.comrsc.org These one-pot systems leverage the high selectivity and activity of enzymes to perform sequential transformations, avoiding the need for isolation and purification of intermediates.
In the synthesis of unprotected α,β-diamino acids, biocatalytic cascades have been developed by coupling PLP-dependent enzymes with other enzyme classes. nih.gov For instance, an engineered PLP-dependent enzyme capable of catalyzing a Mannich reaction can be combined with an imine-generating enzyme. nih.govnih.gov This allows for the in situ formation of the imine acceptor from an aldehyde or other precursor, which then reacts with an α-amino acid donor. This approach has been successfully used to produce structurally diverse unprotected α,β-diamino acids, including those with complex α,α-disubstitutions. nih.gov
Researchers have also engineered the β-subunit of tryptophan synthase (TrpB) for β-substitution reactions with various amine nucleophiles, expanding the toolkit for creating α,β-diamino acids. nih.gov Furthermore, recycling cascades combining aldolases and transaminases have been designed for the stereoselective synthesis of γ-hydroxy-α-amino acids, demonstrating the modularity and potential of multi-enzyme systems. researchgate.net Such strategies could be adapted for the synthesis of this compound by selecting or engineering enzymes that accept the appropriate substituted precursors.
| Cascade System | Enzyme Classes | Target Product | Key Advantage |
| Mannich Reaction Cascade | PLP-dependent Mannichase, Imine-forming oxidase | Unprotected α,β-diamino acids | General, concise, and atom-economic approach. nih.govnih.gov |
| Diamine Synthesis | Multiple E. coli modules including transaminase | α,ω-diamines | One-pot-one-step synthesis from cycloalkanols. rsc.org |
| Hydroxy Amino Acid Synthesis | Aldolase, Transaminase | γ-hydroxy-α-amino acids | High yield and stereoselectivity through recycling. researchgate.net |
Other Asymmetric Synthetic Routes for α-Substituted β-Diamino Acids
Mitsunobu Reaction Protocols on Serine Derivatives
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a variety of functional groups, including esters, ethers, and thioethers, with clean inversion of stereochemistry. organic-chemistry.orgnih.gov The reaction typically involves an alcohol, a pronucleophile (often an acidic compound), a phosphine (B1218219) (like triphenylphosphine (B44618), PPh3), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). organic-chemistry.orgnih.gov
This reaction has been effectively applied to the synthesis of α,β-diaminopropionic acids from serine derivatives. tudublin.ie By using a nitrogen-based nucleophile, the hydroxyl group of serine can be stereospecifically converted into an amino group. The choice of protecting groups for the amino and carboxyl functionalities of the serine starting material is critical to avoid side reactions like elimination or aziridine (B145994) formation. tudublin.ie The use of an N-trityl protecting group on L-serine esters has been shown to give excellent yields in Mitsunobu reactions with nitrogen nucleophiles like phthalimide. tudublin.ie
In one approach, orthogonally protected α,β-diaminopropionic acids were synthesized in good yields from N-trityl L-serine allyl ester by reaction with N-Boc p-toluenesulfonamide (B41071) under Mitsunobu conditions. tudublin.ie The resulting product could be further manipulated by replacing the trityl group with a more stable allyloxycarbonyl (alloc) group. tudublin.ie This strategy provides a reliable route to chiral diamino acid building blocks. tudublin.ieacs.org
| Serine Derivative | Nitrogen Nucleophile | Key Reagents | Outcome |
| N-trityl L-serine allyl ester | N-Boc p-toluenesulfonamide | DEAD, PPh3, THF | Orthogonally protected α,β-diaminopropionic acid in 72% yield. tudublin.ie |
| N-trityl L-serine methyl ester | Phthalimide | DEAD, PPh3 | Excellent yields of Mitsunobu product. tudublin.ie |
| Chiral tertiary α-hydroxy esters | Hydrazoic acid (HN3) | ADDP, PMe3 | α-azido esters with complete inversion of configuration. researchgate.net |
Hofmann and Curtius Rearrangements of Amide/Asparagine Derivatives
The Hofmann and Curtius rearrangements are classic name reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. wikipedia.orgmasterorganicchemistry.comlibretexts.org Both reactions proceed through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.comwikipedia.org
The Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base (e.g., NaOH). wikipedia.orgmasterorganicchemistry.com This generates an N-bromoamide intermediate which, upon further deprotonation, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.org This method has been used to synthesize N,N'-protected gem-diaminic units from N-protected L-α-amino acids. nih.gov A key step in this synthetic procedure is a Hofmann reaction performed in a primary alcohol as the solvent to trap the isocyanate intermediate as a carbamate. nih.govnih.gov
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. libretexts.orgwikipedia.orgorganic-chemistry.org The acyl azide is typically prepared from a carboxylic acid derivative, such as an acid chloride, by reaction with an azide salt (e.g., sodium azide). libretexts.orgorganic-chemistry.org The resulting isocyanate can be trapped with water to form an amine, or with an alcohol to form a carbamate. organic-chemistry.org This rearrangement is known for its tolerance of a wide range of functional groups and for proceeding with complete retention of the stereochemistry of the migrating group. nih.gov It has been widely applied in the synthesis of natural products and medicinal agents containing amine functionalities. nih.govnih.gov
For the synthesis of an α-substituted β-diamino acid, one could envision starting from a suitably protected aspartic acid derivative where the side-chain carboxylic acid is converted to an amide (for Hofmann) or an acyl azide (for Curtius). The rearrangement would then furnish the β-amino group.
| Rearrangement | Starting Material | Key Reagents | Intermediate | Final Product |
| Hofmann | Primary Amide | Br2, NaOH | Isocyanate | Primary Amine (one carbon shorter) wikipedia.orgmasterorganicchemistry.com |
| Curtius | Acyl Azide | Heat or UV light | Isocyanate | Primary Amine, Carbamate, or Urea wikipedia.orgorganic-chemistry.org |
Schmidt Reaction on Carboxylic Acid Precursors
The Schmidt reaction provides another route to amines from carboxylic acids via an isocyanate intermediate, and it is closely related to the Curtius rearrangement. wikipedia.orgorganic-chemistry.org The reaction involves treating a carboxylic acid with hydrazoic acid (HN3) in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orglibretexts.org
The mechanism for the reaction with a carboxylic acid begins with the formation of a protonated carboxylic acid, which can then form an acylium ion upon loss of water. wikipedia.orglibretexts.org The acylium ion is attacked by hydrazoic acid to form a protonated acyl azide. This intermediate then undergoes rearrangement, with the alkyl group (R) migrating to the nitrogen atom and expelling nitrogen gas to form a protonated isocyanate. wikipedia.org Hydrolysis of the isocyanate leads to a carbamic acid, which decarboxylates to give the primary amine. wikipedia.orglibretexts.org
An important feature of the Schmidt reaction is that when applied to α-substituted carboxylic acids, the stereocenter at the α-position typically remains unaffected, and the product amine is obtained with retention of configuration. slideshare.net However, carboxylic acids that are fully substituted at the α-position may be prone to side reactions. slideshare.net To synthesize this compound, a potential precursor would be (S)-2-benzylsuccinic acid. Applying the Schmidt reaction to the mono-protected diacid could selectively convert one of the carboxylic acid groups into an amine.
| Substrate | Reagents | Intermediate | Product |
| Carboxylic Acid | Hydrazoic Acid (HN3), H2SO4 | Acylium ion, Acyl azide, Isocyanate | Primary Amine wikipedia.orglibretexts.org |
| Ketone | Hydrazoic Acid (HN3), H2SO4 | Azidohydrin, Diazoiminium | Amide wikipedia.orgyoutube.com |
| Aldehyde | Hydrazoic Acid (HN3), Acid Catalyst | Azidoalkanol | Nitrile slideshare.net |
Conjugate Addition Reactions with Homochiral Reagents
Conjugate addition, or Michael addition, stands as a powerful tool for carbon-carbon bond formation. beilstein-journals.org When applied to the synthesis of chiral α,β-diamino acids, this method often involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound bearing a chiral auxiliary or the use of a chiral nitrogen nucleophile.
One effective strategy involves the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester. The inherent chirality of the amine directs the stereochemical outcome of the addition, leading to the formation of a product with a newly formed stereocenter at the β-position. For instance, the addition of a chiral benzylamine (B48309) derivative to a suitably substituted acrylate (B77674) can establish the desired stereochemistry at the β-carbon. Subsequent manipulation of the α-position would then be required to introduce the second amino group and the benzyl substituent.
Another approach utilizes chiral lithium amides as non-covalently bound chiral auxiliaries. acs.org In this method, a chiral lithium amide, often derived from a C2-symmetric amine, is used to deprotonate a carboxylic acid, forming a chiral lithium amide–enediolate aggregate. acs.org This chiral complex then undergoes a diastereoselective conjugate addition to an α,β-unsaturated ester. acs.org The stereoselectivity is controlled by the chiral environment created by the lithium amide. acs.org Research has shown high diastereoselectivity (>20:1) and good to excellent enantioselectivity (up to 97% ee) for the addition of various carboxylic acids to a range of α,β-unsaturated esters using this methodology. acs.org
The table below summarizes representative results for the conjugate addition of carboxylic acids to α,β-unsaturated esters using a chiral lithium amide.
| Entry | α,β-Unsaturated Ester | Chiral Amine Base | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | Methyl Cinnamate (B1238496) | (R)-¹TA | >20:1 | 93 |
| 2 | tert-Butyl Cinnamate | (R)-¹TA | >20:1 | 85 |
| 3 | Methyl (E)-4-phenylbut-2-enoate | (R)-²TA | >20:1 | 90 |
| 4 | Methyl (E)-hex-2-enoate | (R)-²TA | >20:1 | 85 |
This method offers a powerful route for the enantioselective synthesis of α- and γ-amino acids and their derivatives. nih.gov The stereochemical outcome can be influenced by the geometry of the olefin, with Z-isomers often providing higher diastereoselectivity. nih.govresearchgate.net
Asymmetric Rh(I)-Phosphine-Catalyzed Hydrogenation of Enamides
Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds, including amino acids. wiley-vch.de The rhodium(I)-catalyzed hydrogenation of enamides, which are precursors to α,β-diamino acids, has been extensively studied. This reaction typically employs a chiral phosphine ligand that coordinates to the rhodium center, creating a chiral catalytic environment that directs the hydrogenation to one face of the double bond.
The substrates for this reaction are typically dehydro-α,β-diamino acid derivatives. These can be synthesized through various methods, and their hydrogenation provides direct access to the desired diamino acid core. The choice of the chiral phosphine ligand is crucial for achieving high enantioselectivity. A wide array of chiral phosphine ligands, including monodentate and bidentate ligands, have been developed and successfully applied in the asymmetric hydrogenation of dehydroamino acid derivatives. researchgate.netacs.org
For example, rhodium complexes of chiral monodentate phosphoramidite (B1245037) ligands have demonstrated excellent enantioselectivities (92-99% ee) in the hydrogenation of both (E)- and (Z)-β-dehydroamino acid derivatives. acs.org Similarly, catalytic systems based on chiral hybrid phosphine-bicyclic bridgehead phosphoramidite ligands have been used for the asymmetric hydrogenation of α- and β-enamido phosphonates, affording the corresponding amino phosphonic acids in high yields and enantioselectivities. rsc.org
The table below presents selected results for the Rh(I)-catalyzed asymmetric hydrogenation of enamides using different chiral phosphine ligands.
| Entry | Substrate | Chiral Ligand | Solvent | Enantiomeric Excess (ee) (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | (S,S)-Et-DuPhos-Rh | MeOH | >99 |
| 2 | (Z)-β-(Acetylamino)acrylate | Phosphoramidite 2 | CH₂Cl₂ | 98 |
| 3 | (E)-β-(Acetylamino)acrylate | Phosphoramidite 3 | Toluene | 95 |
| 4 | Diethyl (E)-(1-acetamido-2-phenylethenyl)phosphonate | Ligand L1 | Toluene | 99 |
This methodology has proven to be a robust and reliable method for the synthesis of a wide range of chiral α- and β-amino acids and their derivatives with high optical purity. nih.govnih.govacs.org
Ring Opening of Aziridine-2-Carboxylates
The nucleophilic ring-opening of activated aziridine-2-carboxylates is a versatile and stereospecific method for the synthesis of α,β-diamino acids. clockss.orgnih.gov Aziridines are three-membered nitrogen-containing heterocycles that are susceptible to ring-opening reactions due to their inherent ring strain. clockss.org When the aziridine nitrogen is activated by an electron-withdrawing group (e.g., tosyl, Boc), the ring becomes more reactive towards nucleophiles.
In the context of synthesizing this compound analogues, a key step is the regioselective attack of a nitrogen nucleophile at the C3 position of a suitably substituted aziridine-2-carboxylate. A common and effective nucleophile for this transformation is an azide source, such as trimethylsilyl (B98337) azide (TMSN₃). nih.govresearchgate.net The reaction proceeds with inversion of stereochemistry at the C3 position.
A typical synthetic sequence commences with an enantiomerically pure N-protected aziridine-2-carboxylate. bioorg.org Ring-opening with an azide nucleophile under acidic or Lewis acidic conditions yields a 3-azido-2-aminopropionate derivative. bioorg.org Subsequent reduction of the azide group, for example, using triphenylphosphine (Ph₃P) and water or through catalytic hydrogenation, furnishes the desired α,β-diaminopropionate. nih.govbioorg.org The orthogonality of the protecting groups on the two amino functionalities allows for selective manipulation in subsequent synthetic steps. bioorg.org
The table below illustrates the synthesis of a protected 2,3-diaminopropionate via the ring-opening of an aziridine-2-carboxylate.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| N-(10(R)-α-methylbenzyl)aziridine-2-carboxylate | 1. NaN₃, AlCl₃, CH₃CN2. Ph₃P, H₂O, THF3. Fmoc-OSu4. H₂, Pd/C, Boc₂O | Orthogonally protected 2,3-diaminopropionate | 48 (overall) |
This strategy has been successfully employed for the synthesis of enantiomerically enriched N-Boc-protected (R)- and (S)-2,3-diaminopropylphosphonates from the corresponding (R)- and (S)-N-Bn-(aziridin-2-yl)methylphosphonates. nih.govresearchgate.net The regioselective ring-opening with trimethylsilyl azide followed by reduction of the resulting azido (B1232118) group provides a straightforward route to these valuable building blocks. nih.govresearchgate.net The versatility of this method is further highlighted by the use of various nucleophiles and the ability to synthesize a diverse range of azaheterocycles. researchgate.netrsc.orgnih.govmdpi.com
Applications of S 2,3 Diamino 2 Benzylpropanoic Acid in Complex Molecular Architecture
Role as a Chiral Building Block in the Synthesis of Natural Products and Analogues
Non-proteinogenic α,β-diamino acids are crucial structural components in the biosynthesis of various natural products and the synthetic development of pharmaceuticals. nih.gov The stereochemically defined framework of compounds like (S)-2,3-diamino-2-benzylpropanoic acid is particularly sought after for its ability to impart specific three-dimensional conformations to target molecules, which is often critical for biological activity.
A significant application of α,β-diamino acids is in the generation of antibiotics. For instance, L-2,3-diaminopropionic acid (L-Dap) is a known precursor in the biosynthesis of monobactam antibiotics and the siderophore staphyloferrin B. rsc.orgnih.gov Building on this, researchers have utilized synthetic C3-substituted 2,3-diaminopropionates to create novel, non-native monobactam analogues through directed biosynthesis. nih.govnih.gov In a process known as chemical complementation, a mutant bacterial strain of Pseudomonas acidophila, incapable of producing the native precursor, was fed with synthetic diamino acid derivatives. nih.gov This strategy led to the successful fermentation and isolation of a fluorinated, bioactive monobactam, demonstrating that the biosynthetic machinery can tolerate and process these synthetic building blocks. nih.govnih.gov This approach opens a pathway to new chemical entities that are challenging to access through purely synthetic means. nih.gov
The utility of such diamino acids extends to other complex natural products. For example, the stereoselective synthesis of an orthogonally protected derivative of (2R,3R,4S)-4,7-diamino-2,3-dihydroxyheptanoic acid, an unusual amino acid found in marine peptides like callipeltins, highlights the importance of polyfunctional amino acid building blocks in constructing intricate natural molecules. rsc.org The principles used in these syntheses underscore the value of precursors like this compound for accessing diverse and biologically relevant molecular scaffolds.
Below is a table summarizing examples of natural product classes and analogues derived from diamino acid precursors.
| Precursor Type | Resulting Product Class/Analogue | Key Research Finding |
| C3-functionalized 2,3-diaminopropionates | Bioactive Monobactams | A fluorinated monobactam analogue was produced via fermentation by feeding a synthetic precursor to a mutant bacterial strain. nih.govnih.gov |
| L-2,3-diaminopropionic acid (L-Dap) | Antibiotics & Siderophores | L-Dap is a natural precursor to staphyloferrin B in Staphylococcus aureus. rsc.orgnih.gov |
| L-ornithine derivative | Protected (2R,3R,4S)-4,7-diamino-2,3-dihydroxyheptanoic acid | An unusual amino acid component of marine depsipeptides (callipeltins) was synthesized stereoselectively. rsc.org |
Precursor for Chiral Ligands and Organocatalysts in Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the design of effective chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. researchgate.net Chiral 1,2-diamines are one of the most important and widely used structural motifs for this purpose. nih.govgoogle.com The this compound scaffold, containing a stereodefined vicinal diamine, is an ideal precursor for developing such catalysts. The two amino groups can chelate to a metal center, creating a chiral environment that directs incoming substrates to react enantioselectively.
The versatility of the 2,3-diaminopropionic acid (dap) core has been demonstrated in the synthesis of bifunctional chelators. rsc.org Researchers have successfully introduced secondary functional groups at the α-carbon of the dap structure to create tripod ligands capable of strongly binding metal ions like technetium. rsc.org This work establishes that the α-position is amenable to substitution without compromising the fundamental coordinating ability of the diamine core, supporting the potential of the α-benzyl derivative as a ligand precursor.
Chiral ligands derived from 1,2-diamines are instrumental in a wide array of metal-catalyzed asymmetric reactions. For example, complexes of rhodium, ruthenium, and iridium with chiral diphosphine or P,N-ligands are highly effective for the asymmetric hydrogenation of olefins, ketones, and imines. researchgate.net Similarly, copper complexes with chiral diamine-derived ligands have been used to catalyze asymmetric Henry reactions and Michael additions. nih.gov The predictable stereochemistry of this compound can be transferred during the synthesis of a ligand, and subsequently used to induce high enantioselectivity in a catalytic process.
Furthermore, the diamine motif is a cornerstone of organocatalyst design. Chiral diamines and their derivatives can act as Brønsted or Lewis bases, activating substrates through the formation of chiral intermediates, and are pivotal in reactions like asymmetric Mannich and Michael additions.
| Catalyst Type | Ligand/Precursor Class | Example Application(s) |
| Metal-Ligand Complex | Chiral 1,2-Diamines | Asymmetric hydrogenation, Henry reactions, Michael additions, allylic substitution. researchgate.netnih.gov |
| Metal-Ligand Complex | 2,3-Diaminopropionic acid (dap) derivatives | Used as tripod ligands for creating stable metal complexes (e.g., with Tc). rsc.org |
| Organocatalyst | Chiral Diamine Derivatives | Asymmetric Mannich reactions, Michael additions. |
Construction of Stereodefined 1,2-Diamines and Related Scaffolds
The synthesis of molecules containing a vicinal (1,2) diamine moiety with precise stereocontrol is a significant challenge in organic chemistry. This compound is itself an example of such a scaffold, and the methods used to prepare it and related structures are of broad interest. The catalytic asymmetric synthesis of 1,2-diamines is a topic of considerable research due to their prevalence in bioactive compounds and their utility as synthetic intermediates. google.com
Several powerful strategies have been developed to construct stereodefined α,β-diamino acid derivatives. The catalytic asymmetric direct Mannich reaction is a prominent method, enabling the stereocontrolled formation of both syn- and anti-α,β-diamino esters from imines and glycine (B1666218) ester Schiff bases using chiral catalysts.
Another effective approach involves the regioselective ring-opening of chiral aziridines. For instance, N-protected (aziridin-2-yl)methylphosphonates can be opened with nucleophiles like trimethylsilyl (B98337) azide (B81097), which after reduction, yields enantiomerically enriched 2,3-diaminopropylphosphonates. Similarly, vicinal aziridine-containing diamines have been synthesized with high syn-stereoselectivity via the Petasis borono-Mannich reaction, and subsequent nucleophilic ring-opening of the aziridine (B145994) yields functionalized 1,2-diamines.
Stereoselective amination of chiral precursors is also a common route. An efficient, stereoselective synthesis of protected anti- and syn- 2-amino-3-amino-3-phenylpropanoate has been achieved starting from cinnamate (B1238496) derivatives. Key steps include Sharpless aminohydroxylation to install one amino group and a hydroxyl group, followed by conversion of the hydroxyl to an azide (a masked amino group) to create the 1,2-diamine backbone. These varied methodologies provide a robust toolkit for accessing complex and stereochemically rich diamine building blocks.
| Synthetic Method | Key Features | Resulting Scaffold |
| Asymmetric Mannich Reaction | Uses chiral catalysts (organometallic or organic) to control stereochemistry. | syn- and anti-α,β-Diamino acid derivatives. |
| Aziridine Ring-Opening | Regioselective opening of a chiral aziridine ring with a nitrogen nucleophile. | Functionalized 1,2- and 1,3-diamines. |
| Sharpless Aminohydroxylation | Installs amino and hydroxyl groups across a double bond stereoselectively. | β-amino-α-hydroxy esters, which can be converted to 1,2-diamines. |
| Conjugate Addition/Amination | Conjugate addition of a chiral lithium amide to an α,β-unsaturated ester followed by electrophilic amination. | anti-2-Azido-3-amino esters with high diastereoselectivity. |
Integration of S 2,3 Diamino 2 Benzylpropanoic Acid in Peptidomimetic Research
Principles of Peptidomimetic Design Incorporating Non-Proteinogenic Amino Acids
Peptidomimetics are molecules designed to replicate the structure and function of natural peptides while overcoming their inherent pharmacological weaknesses, such as susceptibility to enzymatic degradation and poor bioavailability. longdom.orgnih.gov The core strategy in peptidomimetic design is to retain the essential three-dimensional arrangement of amino acid side chains (the pharmacophore) responsible for biological activity, while modifying the peptide backbone to enhance drug-like properties. mdpi.com The incorporation of non-proteinogenic amino acids—those not found in the standard genetic code—is a cornerstone of this approach. researchgate.net
These unique amino acids serve several key functions:
Introducing Conformational Constraints: By restricting the rotational freedom of the peptide backbone, non-proteinogenic amino acids can lock the molecule into a specific, biologically active conformation. magtech.com.cn This pre-organization reduces the entropic penalty upon binding to a receptor, potentially increasing affinity and selectivity. nih.gov
Enhancing Proteolytic Stability: The unusual structures of these amino acids are not recognized by proteases, the enzymes that rapidly break down natural peptides in the body. nih.gov This resistance to degradation prolongs the molecule's duration of action.
Improving Pharmacokinetic Properties: Modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) profiles, making the peptidomimetic more suitable for therapeutic use. longdom.org
There are two primary approaches to designing peptidomimetics. The first is a medicinal chemistry strategy where parts of a known active peptide are systematically replaced with non-peptide fragments. benthamscience.comupc.edu The second, a biophysical approach, involves first determining the peptide's bioactive conformation and then designing a scaffold—often using constrained non-proteinogenic amino acids—to hold the critical side chains in the correct spatial orientation. benthamscience.comupc.edu The ultimate goal is to create a molecule that effectively mimics the peptide's interaction with its biological target, such as inhibiting protein-protein interactions (PPIs). nih.govnih.gov
| Principle | Objective | Example Mechanism |
|---|---|---|
| Conformational Constraint | Increase binding affinity and selectivity | Introduction of cyclic or sterically hindered amino acids to limit bond rotation. magtech.com.cn |
| Metabolic Stability | Prolong half-life and duration of action | Replacement of L-amino acids with D-amino acids or other unnatural residues not recognized by proteases. researchgate.net |
| Bioavailability Enhancement | Improve oral absorption and cell permeability | Modification of charge and lipophilicity to better cross biological membranes. longdom.org |
| Secondary Structure Mimicry | Replicate specific folds like β-turns or helices | Use of turn-inducing elements or helix-capping residues. mdpi.com |
Role of (S)-2,3-Diamino-2-benzylpropanoic Acid as a Conformational Constraint in Peptidomimetic Scaffolds
This compound is a non-proteinogenic α,β-diamino acid that serves as a powerful tool for imposing conformational constraints within a peptide sequence. Its unique structure, featuring a quaternary α-carbon substituted with both a benzyl (B1604629) group and an amino group, severely restricts the dihedral angles (φ and ψ) of the peptide backbone. This steric hindrance effectively "locks" the local conformation, a key strategy in peptidomimetic design. magtech.com.cn
The primary role of this compound is to act as a rigid scaffold. By replacing a standard amino acid with this compound, researchers can force the resulting peptide into a more defined three-dimensional shape. mdpi.com This is particularly useful for mimicking specific secondary structures, such as turns, which are often located on the surface of proteins and are critical for molecular recognition events. mdpi.com
Furthermore, the presence of the β-amino group introduces an additional site for chemical modification or interaction. Research on the related compound 2,3-diaminopropionic acid (Dap) has shown that when incorporated into a peptide, the pKa of its β-amino group is lowered significantly. nih.gov This makes its protonation state sensitive to pH changes within the physiological range of endosomes (pH 5-7). nih.gov This property can be exploited to design peptides that undergo significant conformational changes in response to their cellular environment, a valuable feature for drug delivery systems. nih.gov The benzyl group on this compound adds a bulky, hydrophobic element that can engage in specific hydrophobic or π-stacking interactions with a target receptor, further defining the binding mode and enhancing affinity.
Modulation of Peptide and Protein Secondary Structures and Recognition Elements
The incorporation of structurally constrained residues like this compound is a deliberate strategy to control and modulate the secondary structure of peptides. nih.gov Natural peptides often exist as an ensemble of multiple conformations in solution, and only one of these may be active. nih.gov By introducing a rigid element, the peptide's conformational landscape is simplified, favoring a specific structure, such as an α-helix or a β-sheet. researchgate.net
The influence of diaminopropionic acid derivatives on peptide structure can be profound. Studies have demonstrated that peptides rich in 2,3-diaminopropionic acid can undergo large-scale conformational changes in response to environmental cues like pH. nih.gov The gem-diamino substitution pattern, combined with the bulky benzyl group in this compound, can disrupt or stabilize secondary structures depending on the context of the surrounding sequence. For instance, its placement can act as a helix terminator or, conversely, as a nucleating point for a β-turn. researchgate.net
This structural control directly impacts the peptide's function as a recognition element. Protein-protein interactions are often mediated by specific secondary structures at the binding interface. nih.govnih.gov By using this compound to mimic a critical turn or helical segment of a natural peptide ligand, a peptidomimetic can be designed to bind to the target protein with high specificity and affinity. This modulation prevents the native interaction from occurring, thereby inhibiting a disease-related signaling pathway. nih.gov The ability to precisely shape a peptide scaffold allows for the fine-tuning of its interaction with biological targets, improving its potential as a therapeutic agent. nih.gov
Mechanistic Investigations and Computational Chemistry in Synthetic Pathways of S 2,3 Diamino 2 Benzylpropanoic Acid
Evaluation of Intermediates and Transition States in Asymmetric Transformations
The absence of published research in these specific areas prevents the creation of a detailed and accurate article on the computational chemistry of (S)-2,3-Diamino-2-benzylpropanoic acid synthesis at this time. Further experimental and theoretical work is needed to shed light on the mechanistic details of forming this complex amino acid.
Future Research Directions and Emerging Paradigms for S 2,3 Diamino 2 Benzylpropanoic Acid
Development of Next-Generation Stereoselective Methodologies
The construction of the chiral quaternary carbon stereocenter remains a formidable challenge in organic chemistry. researchgate.net For (S)-2,3-Diamino-2-benzylpropanoic acid, future research will critically focus on pioneering more efficient, scalable, and versatile stereoselective synthetic routes. While classical methods exist, emerging paradigms in catalysis offer pathways to unprecedented precision and control.
Key areas for development include:
Advanced Catalytic Asymmetric Hydrogenation: Building on established methods like Rh-DuPhos-catalyzed hydrogenation of α,β-diamidoacrylates, new catalyst systems could be designed specifically for substrates leading to the α-benzyl substituted core. nih.gov Research into ligands that can effectively shield the prochiral face of a suitable enamide precursor will be crucial for achieving near-perfect enantioselectivity.
Phase-Transfer Catalysis (PTC): Asymmetric PTC has proven highly effective for the stereoselective synthesis of α-amino acids. acs.org Future work could involve designing chiral quaternary ammonium (B1175870) salt catalysts that can mediate the asymmetric alkylation or amination of a protected glycine (B1666218) Schiff base derivative with a benzyl (B1604629) group, followed by the introduction of the β-amino group.
Organocatalysis and Biocatalysis: The application of modern organocatalytic methods, such as enantioselective Steglich rearrangements or isothiourea-catalyzed reactions, could provide novel pathways. fau.de Similarly, identifying or engineering enzymes for the desymmetrization or kinetic resolution of appropriately substituted malonates or related precursors represents a significant frontier in green chemistry for accessing this complex amino acid. fau.de The diastereoselective Stevens and Sommelet-Hauser rearrangements also present innovative, albeit complex, routes to optically active α-quaternary α-aryl amino acid derivatives that could be adapted for this purpose. nih.gov
Table 1: Comparison of Potential Stereoselective Methodologies To view the data in the table, click on the headers to sort or use the search bar to filter.
| Methodology | Key Features | Potential Advantages for Synthesis |
| Asymmetric Hydrogenation | Utilizes chiral transition-metal catalysts (e.g., Rh-DuPhos) with hydrogen gas. nih.gov | High efficiency and enantioselectivity for specific substrates; well-studied mechanism. nih.gov |
| Phase-Transfer Catalysis | Employs chiral catalysts (e.g., quaternary ammonium salts) to shuttle reactants between phases. acs.org | Operational simplicity, mild reaction conditions, and scalability. |
| Organocatalysis | Uses small chiral organic molecules as catalysts (e.g., isothioureas, proline derivatives). fau.de | Metal-free, reducing toxicity concerns; offers unique reactivity pathways like Steglich rearrangement. fau.de |
| Aziridine (B145994) Ring-Opening | Involves the regioselective opening of a chiral aziridine ring with a nucleophile. nih.gov | Provides a direct route to vicinal diamino structures with high stereospecificity. nih.gov |
Expansion of Applications in Bioactive Molecule and Functional Material Synthesis
The vicinal diamine motif of α,β-diamino acids is a key structural fragment in numerous biologically active compounds. ucm.es The presence of the α-benzyl group in this compound adds lipophilicity and the potential for aromatic interactions, making it a highly attractive building block for new therapeutic agents and advanced materials.
Future applications are envisioned in:
Antimicrobial and Antifungal Agents: Derivatives of L-2,3-diaminopropanoic acid have been successfully incorporated into dipeptides that act as irreversible inhibitors of glucosamine-6-phosphate synthetase, demonstrating potent antimicrobial and antifungal activity. nih.gov A promising research direction involves synthesizing analogues using the title compound to probe how the α-benzyl group affects transport into microbial cells and inhibitory potency against drug-resistant pathogens. nih.gov
Nucleic Acid Binders and Gene Delivery: Cationic nucleopeptides assembled from L-diaminopropanoic acid have been shown to interact with both DNA and RNA and exhibit high resistance to enzymatic degradation in human serum. nih.govresearchgate.net Incorporating this compound could lead to nucleopeptide analogues with enhanced binding affinity or sequence selectivity, driven by π-stacking interactions between the benzyl group and nucleobases. This opens avenues for their use as antisense agents or components of non-viral gene delivery systems.
Functional Polymers and Materials: Beyond biomedicine, simple α,β-diamino acids have found applications as selective carriers of CO2 in membranes and in the environmentally safe production of hydrogen. ucm.es The unique stereochemistry and functional groups of this compound could be leveraged to create novel polymers or metal-organic frameworks with tailored properties for gas capture, chiral separations, or catalysis.
Table 2: Emerging Applications for α,β-Diamino Acid Derivatives To view the data in the table, click on the headers to sort or use the search bar to filter.
| Application Area | Example Derivative | Key Research Finding | Potential Role of this compound |
| Antimicrobial Agents | N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) dipeptides nih.gov | Inhibit glucosamine-6-phosphate synthetase in bacteria and fungi, showing significant activity against Candida albicans. nih.gov | Introduce lipophilicity and aromatic interactions to enhance cell penetration and enzyme inhibition. |
| Biomedical Probes | Thymine-functionalized cationic nucleopeptides nih.govresearchgate.net | Interact with DNA and RNA and show high stability against enzymatic degradation. nih.gov | Enhance binding affinity to nucleic acids via π-stacking interactions from the benzyl group. |
| Environmental Materials | 2,3-Diaminopropionic acid ucm.es | Used as a selective carrier of CO2 through gel membranes. ucm.es | Create advanced polymers with specific recognition sites for chiral molecules or improved gas selectivity. |
Advanced Peptidomimetic Design for Novel Biological Probes and Lead Compounds
The rigidifying effect of a quaternary α-carbon makes this compound an exceptional building block for peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability.
Future research will likely concentrate on:
Constrained Peptide Scaffolds: Incorporating the title compound into a peptide backbone severely restricts the phi (φ) and psi (ψ) dihedral angles, locking the peptide into a specific conformation. This is invaluable for mapping the bioactive conformation of a peptide ligand and for designing potent and selective inhibitors of protein-protein interactions.
Novel Biological Probes: The vicinal amino groups provide handles for orthogonal functionalization. For example, one amine could be part of the peptide backbone while the other is derivatized with a fluorescent tag, a biotin (B1667282) moiety, or a photo-crosslinking group. This would create sophisticated biological probes to identify and study target receptors or enzymes. The development of such probes is a cornerstone of chemical biology. rsc.org
Lead Compounds in Drug Discovery: Chiral α-tertiary amines are attractive structural motifs in medicinal chemistry. rsc.org Using this compound as a scaffold can lead to the discovery of potent and selective lead compounds. For instance, its derivatives could be explored as inhibitors for targets like PI3Kδ, where complex, multi-bladed propeller-shaped molecules have shown superior efficacy in cancer models. nih.gov The defined three-dimensional structure of the amino acid can serve as a rigid core from which to project pharmacophoric elements into the binding pockets of enzymes or receptors.
Table 3: Peptidomimetic Strategies Using this compound To view the data in the table, click on the headers to sort or use the search bar to filter.
| Design Strategy | Structural Feature Introduced | Potential Biological Outcome |
| Backbone Constraint | Restricted dihedral angles (φ/ψ) due to the α-quaternary center. | Enhanced receptor binding affinity and selectivity; improved metabolic stability. |
| Orthogonal Functionalization | Use of the α- and β-amino groups for attaching different functionalities. | Creation of multifunctional biological probes (e.g., fluorescent, affinity-labeled) for target identification. |
| Pharmacophore Scaffolding | A rigid core for the precise spatial arrangement of functional groups (e.g., benzyl, carboxyl). | Development of potent and selective lead compounds for therapeutic targets like kinases or proteases. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
